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molecular formula C7H7BrFNO B8301547 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

Cat. No. B8301547
M. Wt: 220.04 g/mol
InChI Key: TWSVIKMZGVJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519134B2

Procedure details

n-BuLi (1.6M in hexanes) (19.60 ml, 31.4 mmol) was added dropwise to a solution of diisopropylamine (4.84 ml, 34.0 mmol) in THF (87 ml) at −78° C. under N2. The resulting mixture was warmed up to −40° C. and stirred for 10 min and recoiled to −78° C. 3-bromo-5-fluoropyridine (4.6 g, 26.1 mmol) in 5 mL THF was added dropwise at this temperature. After 30 min, acetaldehyde (2.95 ml, 52.3 mmol) was added dropwise and the resulting mixture was stirred for 30 min at −78° C., and then for another 30 min at 0° C. The mixture was quenched with saturated NH4Cl solution and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The residue was purified via Biotage (SNAP50, 0-30% AcOEt/heptane, v/v) giving the title compound 4a (2.869 g, 50%) as yellow oil. LC-MS (M+1) 221.9, t=1.01 min.
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[CH:21](=[O:23])[CH3:22]>C1COCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH:21]([OH:23])[CH3:22]

Inputs

Step One
Name
Quantity
19.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4.84 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
87 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.95 mL
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recoiled to −78° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
for another 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage (SNAP50, 0-30% AcOEt/heptane, v/v)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.869 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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